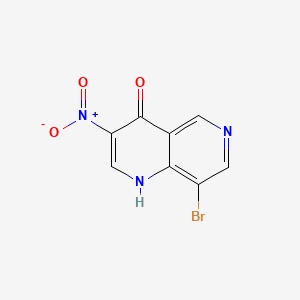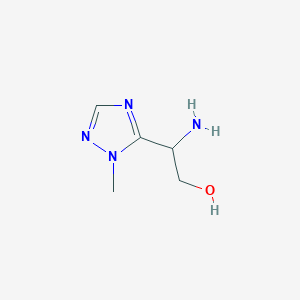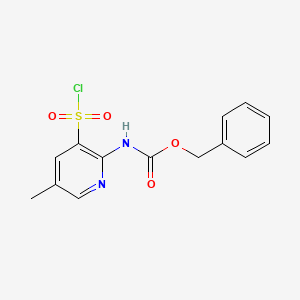![molecular formula C9H6F3LiN2O2 B13490402 Lithium(1+) 1-[5-(trifluoromethyl)pyrazin-2-yl]cyclopropane-1-carboxylate](/img/structure/B13490402.png)
Lithium(1+) 1-[5-(trifluoromethyl)pyrazin-2-yl]cyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+) 1-[5-(trifluoromethyl)pyrazin-2-yl]cyclopropane-1-carboxylate is a chemical compound with a unique structure that combines a lithium ion with a trifluoromethyl-substituted pyrazine ring and a cyclopropane carboxylate group
Vorbereitungsmethoden
The synthesis of Lithium(1+) 1-[5-(trifluoromethyl)pyrazin-2-yl]cyclopropane-1-carboxylate typically involves the reaction of 1-[5-(trifluoromethyl)pyrazin-2-yl]cyclopropane-1-carboxylic acid with a lithium salt. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Lithium(1+) 1-[5-(trifluoromethyl)pyrazin-2-yl]cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Lithium(1+) 1-[5-(trifluoromethyl)pyrazin-2-yl]cyclopropane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Wirkmechanismus
The mechanism of action of Lithium(1+) 1-[5-(trifluoromethyl)pyrazin-2-yl]cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The lithium ion can interact with various enzymes and proteins, potentially affecting their activity. The trifluoromethyl group and pyrazine ring can also participate in interactions with biological molecules, influencing their function and behavior .
Vergleich Mit ähnlichen Verbindungen
Lithium(1+) 1-[5-(trifluoromethyl)pyrazin-2-yl]cyclopropane-1-carboxylate can be compared with similar compounds such as:
Lithium(1+) 1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate: Similar structure but with a pyridine ring instead of a pyrazine ring.
Lithium(1+) 1-[5-(trifluoromethyl)benzene-2-yl]cyclopropane-1-carboxylate: Contains a benzene ring instead of a pyrazine ring. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H6F3LiN2O2 |
|---|---|
Molekulargewicht |
238.1 g/mol |
IUPAC-Name |
lithium;1-[5-(trifluoromethyl)pyrazin-2-yl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H7F3N2O2.Li/c10-9(11,12)6-4-13-5(3-14-6)8(1-2-8)7(15)16;/h3-4H,1-2H2,(H,15,16);/q;+1/p-1 |
InChI-Schlüssel |
RUFONOWMHVUFCT-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].C1CC1(C2=CN=C(C=N2)C(F)(F)F)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


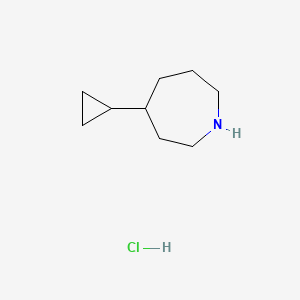
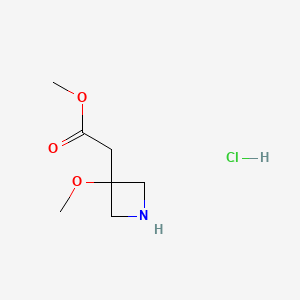

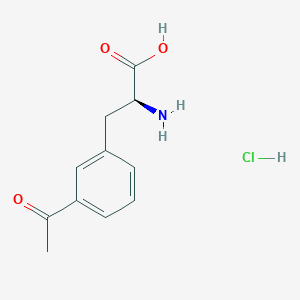
![methyl({[(2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl})amine](/img/structure/B13490333.png)

![1-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B13490358.png)
![1-[2-(4-Bromophenyl)ethyl]pyrrolidine hydrochloride](/img/structure/B13490363.png)

![1-Cbz-4-[(4-bromophenyl)sulfonyl]piperazine](/img/structure/B13490376.png)

